molecular formula C10H9Cl3O B2610280 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one CAS No. 2097862-03-6

1-Chloro-4-(2,6-dichlorophenyl)butan-2-one

Cat. No.: B2610280
CAS No.: 2097862-03-6
M. Wt: 251.53
InChI Key: VHXGJIIZWFZYHU-UHFFFAOYSA-N
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Description

1-Chloro-4-(2,6-dichlorophenyl)butan-2-one is an organic compound with the molecular formula C10H9Cl3O It is a chlorinated derivative of butanone, characterized by the presence of a 2,6-dichlorophenyl group attached to the butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the chlorination of 4-(2,6-dichlorophenyl)butan-2-one using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, with the chlorinating agent added slowly to the starting material dissolved in an inert solvent like dichloromethane.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in ethanol under reflux conditions.

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol at room temperature.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted butanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-Chloro-4-(2,6-dichlorophenyl)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-4-(2,6-dichlorophenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorinated phenyl group and carbonyl functionality allow it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects.

Comparison with Similar Compounds

    1-Chloro-4-phenylbutan-2-one: Lacks the additional chlorine atoms on the phenyl ring, resulting in different reactivity and biological activity.

    4-(2,6-Dichlorophenyl)butan-2-one:

Uniqueness: 1-Chloro-4-(2,6-dichlorophenyl)butan-2-one is unique due to the presence of multiple chlorine atoms, which enhance its reactivity and potential for forming various derivatives. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-chloro-4-(2,6-dichlorophenyl)butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3O/c11-6-7(14)4-5-8-9(12)2-1-3-10(8)13/h1-3H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHXGJIIZWFZYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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